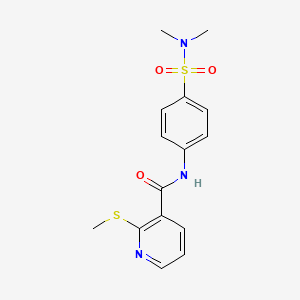
Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound that features a long aliphatic chain, a purine derivative, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate would likely involve multiple steps, including:
Formation of the purine derivative: This could involve the reaction of a suitable precursor with reagents like formamide and acetic anhydride.
Attachment of the aliphatic chain: This might be achieved through a series of alkylation reactions, using reagents such as alkyl halides and strong bases.
Formation of the ester linkage: This could involve the reaction of a carboxylic acid derivative with an alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The compound could be oxidized at various points, such as the aliphatic chain or the purine ring.
Reduction: Reduction reactions might target the carbonyl groups or the purine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides, nucleophiles, or electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate could be used as a building block for more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biology, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids. It could also be used in the development of new drugs or diagnostic tools.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as antiviral, anticancer, or anti-inflammatory activities.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or surfactants, or as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor binding: It could interact with cellular receptors, modulating their activity.
DNA/RNA interaction: The purine derivative might intercalate into DNA or RNA, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)amino)octanoate: Lacks the octyloxy group.
Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-oxooctyl)amino)octanoate: Lacks the octyloxy group but retains the oxooctyl group.
Uniqueness
Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is unique due to its combination of a long aliphatic chain, a purine derivative, and multiple functional groups. This combination of features could confer unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C49H90N6O5 |
|---|---|
Poids moléculaire |
843.3 g/mol |
Nom IUPAC |
octyl 8-[3-(2-amino-6-oxo-1H-purin-9-yl)propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C49H90N6O5/c1-4-7-10-13-18-25-33-43(34-26-19-14-11-8-5-2)60-45(57)36-28-21-17-23-30-38-54(39-32-40-55-42-51-46-47(55)52-49(50)53-48(46)58)37-29-22-16-20-27-35-44(56)59-41-31-24-15-12-9-6-3/h42-43H,4-41H2,1-3H3,(H3,50,52,53,58) |
Clé InChI |
UYAZXVXQXAFKBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCC)CCCN1C=NC2=C1N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


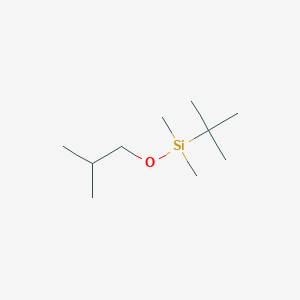
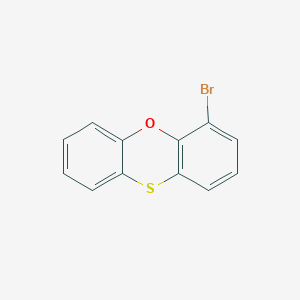
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281573.png)
![N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-N'-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B15281576.png)
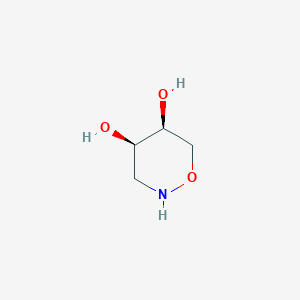
![Methyl 1-[(chloroacetyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B15281583.png)
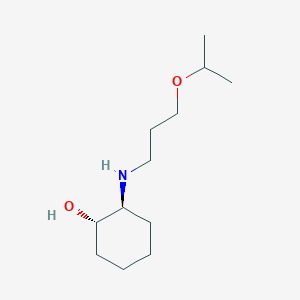

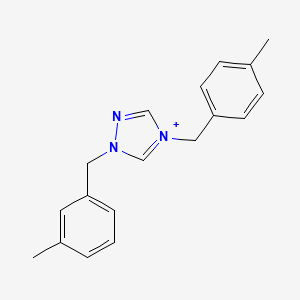
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B15281613.png)
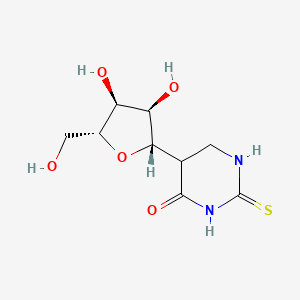
![N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15281625.png)

